Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl and fluorobenzyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the aromatic substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared to other similar compounds, such as:
Ethyl 3-({[1-(4-chlorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a methyl group instead of a fluorine atom.
Ethyl 3-({[1-(4-bromophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.
These comparisons highlight the unique properties of this compound, such as its specific substituents and their effects on the compound’s reactivity and applications.
Properties
Molecular Formula |
C27H23ClFN3O5 |
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Molecular Weight |
523.9 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H23ClFN3O5/c1-2-37-26(35)18-4-3-5-21(14-18)30-24(33)15-23-25(34)32(22-12-8-19(28)9-13-22)27(36)31(23)16-17-6-10-20(29)11-7-17/h3-14,23H,2,15-16H2,1H3,(H,30,33) |
InChI Key |
HLQUUTRURUZBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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